![molecular formula C17H23NO3 B2961671 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone CAS No. 1421509-94-5](/img/structure/B2961671.png)
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone, also known as JDTic, is a kappa opioid receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. JDTic has been found to have a high affinity for the kappa opioid receptor, which makes it a promising candidate for the treatment of various disorders such as depression, anxiety, and addiction.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone, focusing on unique applications:
Aerobic Oxidation of Alcohols
9-Azabicyclo [3.3.1]nonane N-oxyl (ABNO): , which can be derived from this compound, may be employed for the aerobic oxidation of alcohols. It serves as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .
Synthesis of Oxime Ester Derivatives
The compound’s derivatives have been used to synthesize substituted 3-azabicyclo[3.3.1]nonan-9-one oxime ester derivatives with a wide range of carboxylic acids, achieving up to 85% yield. This synthesis is crucial for creating novel oxime esters with potential applications in various fields .
Catalytic Hydrogenation and Amine Derivatives
Catalytic hydrogenation over Raney nickel of certain derivatives has led to the production of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amine derivatives have further applications in creating amides and Schiff bases through various chemical reactions .
Reduction to Alcohols
The reduction process involving sodium tetrahydridoborate has been used to convert certain derivatives into alcohols as mixtures of α- and β-epimers. This process is important for obtaining specific alcohol configurations which can be crucial in further chemical synthesis .
properties
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-9-yl-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)21-16-8-6-13(7-9-16)17(19)18-14-4-3-5-15(18)11-20-10-14/h6-9,12,14-15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDPLNQECIOVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCCC2COC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

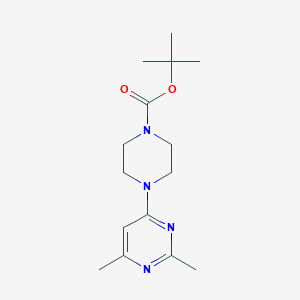
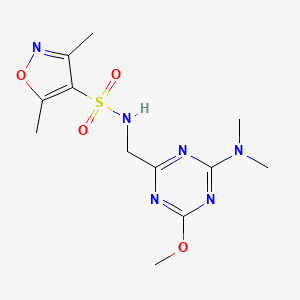
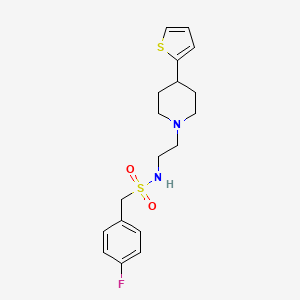
![3-Phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2961591.png)
![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2961592.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2961595.png)

![5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961597.png)

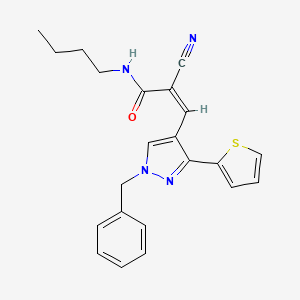
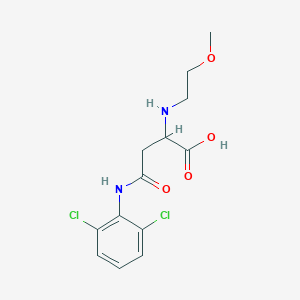
![6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2961607.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2961608.png)
![9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2961611.png)